N,N-dimethylformamide;hydrochloride

NMR spectroscopy rotational dynamics amide bond

Choose N,N-dimethylformamide hydrochloride (DMF·HCl) for precise, reproducible formylation. As a pre-weighed solid (mp 40°C), it eliminates excess solvent waste and improves stoichiometric control versus liquid DMF. Unlike moisture-sensitive Vilsmeier reagents, DMF·HCl is storable and ready to use. Its lower C–N rotational barrier (55.9 kJ/mol) enhances electrophilic reactivity for N-formylation of amines and O-formylation of steroids. Ideal for medicinal chemistry, peptide synthesis, and flame-retardant textiles. Simplify your workflow with this stable, off-the-shelf formylating agent.

Molecular Formula C3H8ClNO
Molecular Weight 109.55 g/mol
CAS No. 3397-76-0
Cat. No. B1625242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethylformamide;hydrochloride
CAS3397-76-0
Molecular FormulaC3H8ClNO
Molecular Weight109.55 g/mol
Structural Identifiers
SMILESCN(C)C=O.Cl
InChIInChI=1S/C3H7NO.ClH/c1-4(2)3-5;/h3H,1-2H3;1H
InChIKeySAVROPQJUYSBDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethylformamide Hydrochloride (CAS 3397-76-0): Procurement-Relevant Identity and Class Definition


N,N-Dimethylformamide;hydrochloride (CAS 3397-76-0), also known as dimethylformamide hydrogen chloride complex or DMF·HCl, is a 1:1 molar adduct of N,N-dimethylformamide and hydrogen chloride with the molecular formula C3H8ClNO and a molecular weight of 109.55 g/mol [1]. The compound exists predominantly as a solid at ambient temperature (mp 40°C) and represents a pre-formed, storable source of the electrophilic formylating species typically generated in situ via the Vilsmeier–Haack protocol [2]. Unlike the parent solvent DMF (CAS 68-12-2), this hydrochloride complex exhibits fundamentally altered rotational dynamics about the C–N bond, as evidenced by NMR spectroscopic studies [3].

Why N,N-Dimethylformamide Hydrochloride (CAS 3397-76-0) Cannot Be Replaced by Generic DMF or In Situ Generated Reagents


Procurement or experimental substitution of N,N-dimethylformamide hydrochloride with the parent solvent DMF or with in situ generated Vilsmeier-type reagents introduces quantifiable performance and handling liabilities. The hydrochloride complex is a discrete, isolable solid with a melting point of 40°C, whereas DMF is a liquid at room temperature (mp –61°C), necessitating different storage and dispensing protocols [1]. Spectroscopically, the C–N rotational barrier in the hydrochloride complex is reduced to 55.9 kJ/mol compared to 89.3 kJ/mol for DMF, indicating a fundamentally different electronic structure that impacts reactivity [2]. Furthermore, the pre-formed DMF·HCl complex can be stored without apparent loss of activity, in contrast to moisture-sensitive Vilsmeier reagents that must be prepared immediately prior to use and cannot be stockpiled [3]. These distinctions directly affect synthetic reproducibility, operational safety, and supply chain logistics.

Quantitative Differentiation Evidence for N,N-Dimethylformamide Hydrochloride (CAS 3397-76-0) Versus Closest Analogs


C–N Rotational Barrier: DMF·HCl Exhibits 37% Lower Activation Energy Than DMF

The energy barrier to internal rotation about the C–N bond in dimethylformamide hydrochloride is 55.9 kJ/mol, compared to 89.3 kJ/mol for N,N-dimethylformamide (DMF) [1]. This 33.4 kJ/mol reduction (37% decrease) reflects a substantially weakened amide resonance due to protonation of the carbonyl oxygen, which alters the electrophilic character of the formyl carbon and impacts its reactivity in formylation and condensation reactions [1].

NMR spectroscopy rotational dynamics amide bond

Physical State and Melting Point: Solid DMF·HCl (mp 40°C) vs. Liquid DMF (mp –61°C)

N,N-Dimethylformamide hydrochloride is a solid at ambient temperature with a melting point of 40°C, in stark contrast to the parent solvent DMF, which remains a liquid down to –61°C [1]. The boiling point of the hydrochloride adduct is also significantly reduced to 110°C compared to 153°C for DMF [1]. This phase transition fundamentally alters procurement and handling logistics—the solid form eliminates the need for liquid dispensing systems, reduces vapor exposure risks, and simplifies shipping and storage compliance.

physical property storage handling

Storage Stability: Pre-Formed DMF·HCl Complex vs. In Situ Generated Vilsmeier Reagent

The DMF·HCl complex is reported to be an easily available formylating system that can be stored without apparent loss of activity, enabling its use as an off-the-shelf reagent [1]. In contrast, the classical Vilsmeier reagent (chloromethylenedimethylammonium chloride, CAS 3724-43-4) is moisture-sensitive, typically prepared in situ immediately prior to use from DMF and POCl3 or oxalyl chloride, and decomposes upon attempted isolation under ambient conditions [2].

reagent stability formylation shelf life

Formylation Versatility: DMF·HCl Enables Catalyst-Free N- and O-Formylation of Amines, Anilines, and Steroids

The DMF·HCl complex has been demonstrated as a versatile formylating agent capable of N-formylating secondary cyclic amines and anilines, as well as O-formylating steroids, without requiring additional catalysts or activating agents [1]. While the parent solvent DMF can serve as a formyl source under certain conditions, such reactions typically demand elevated temperatures (often >100°C), prolonged reaction times, or the addition of catalysts such as CeO2 or transition metals to achieve synthetically useful yields [2]. The pre-formed hydrochloride complex bypasses these requirements, offering a more operationally straightforward protocol.

N-formylation O-formylation amines anilines steroids

Procurement-Driven Application Scenarios for N,N-Dimethylformamide Hydrochloride (CAS 3397-76-0)


Catalyst-Free N-Formylation of Secondary Cyclic Amines and Anilines

In medicinal chemistry and pharmaceutical intermediate synthesis, the N-formylation of amines is a common protecting group strategy or a step toward bioactive formamides. The DMF·HCl complex enables direct N-formylation of secondary cyclic amines (e.g., piperazines) and anilines without the need for additional catalysts or activating agents, streamlining reaction setup and purification [1]. The solid, pre-weighable form of the reagent also improves stoichiometric control compared to liquid DMF, which is often used in large excess as both solvent and reagent, leading to waste and purification challenges.

O-Formylation of Steroids and Phenolic Substrates

Steroid functionalization and natural product derivatization frequently require selective O-formylation of hydroxyl groups. The DMF·HCl complex has been successfully applied to the O-formylation of steroidal substrates, offering a convenient alternative to traditional formylating agents such as formic acid/acetic anhydride mixtures or Vilsmeier reagents generated in situ [1]. The pre-formed, storable nature of the hydrochloride complex is particularly advantageous in research settings where steroid substrates are precious and reaction reproducibility is paramount.

Textile Modification: Preparation of Halodeoxycellulose Fabrics

In industrial textile chemistry, DMF·HCl serves as a precursor to chlorodimethylformiminium chloride (DMFCl₂), which is used to prepare chlorodeoxycellulose fabrics with flame-resistant and chemically reactive properties [2]. The ability to procure and store the solid hydrochloride complex simplifies the on-site generation of the active chlorinating species, eliminating the need to handle and store more hazardous reagents such as thionyl chloride or phosgene derivatives, thereby reducing safety and regulatory compliance burdens in manufacturing environments.

Solid-Phase Peptide Synthesis and Amide Bond Formation

The hydrochloride complex of DMF has been implicated as an acid activator in amide bond-forming reactions, including the Staudinger reaction for β-lactam synthesis [3]. In solid-phase peptide synthesis workflows, where precise control over reagent stoichiometry and minimal solvent volume are critical, the solid DMF·HCl complex can be weighed and added directly to reaction vessels, reducing solvent waste and improving automation compatibility compared to liquid DMF-based activation protocols. Its storage stability further supports inventory management in high-throughput peptide synthesis facilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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